Cas no 85014-07-9 (Benzenemethanol, 4-fluoro-a-methyl-a-2-propynyl-)
Benzenemethanol, 4-fluoro-a-methyl-a-2-propynyl- Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Fluorophenyl)-4-pentyn-2-ol
- Benzenemethanol, 4-fluoro-α-methyl-α-2-propyn-1-yl-
- Benzenemethanol, 4-fluoro-a-methyl-a-2-propynyl-
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- Inchi: 1S/C11H11FO/c1-3-8-11(2,13)9-4-6-10(12)7-5-9/h1,4-7,13H,8H2,2H3
- InChI Key: YVPKTPPEIMFAMI-UHFFFAOYSA-N
- SMILES: CC(C1=CC=C(F)C=C1)(O)CC#C
Benzenemethanol, 4-fluoro-a-methyl-a-2-propynyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM116333-5g |
2-(4-Fluorophenyl)-4-pentyn-2-ol |
85014-07-9 | 95% | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | D776583-5g |
2-(4-Fluorophenyl)-4-pentyn-2-ol |
85014-07-9 | 95% | 5g |
$605 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529621-5g |
2-(4-Fluorophenyl)pent-4-yn-2-ol |
85014-07-9 | 98% | 5g |
¥5148.00 | 2024-07-28 | |
| eNovation Chemicals LLC | D776583-5g |
2-(4-Fluorophenyl)-4-pentyn-2-ol |
85014-07-9 | 95% | 5g |
$605 | 2025-02-19 | |
| eNovation Chemicals LLC | D776583-5g |
2-(4-Fluorophenyl)-4-pentyn-2-ol |
85014-07-9 | 95% | 5g |
$605 | 2025-02-25 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY047134-5g |
2-(4-Fluorophenyl)-4-pentyn-2-ol |
85014-07-9 | ≥95% | 5g |
¥5096.77 | 2025-04-12 | |
| Ambeed | A1179153-250mg |
2-(4-Fluorophenyl)pent-4-yn-2-ol |
85014-07-9 | 95% | 250mg |
$196.0 | 2025-04-16 | |
| Ambeed | A1179153-1g |
2-(4-Fluorophenyl)pent-4-yn-2-ol |
85014-07-9 | 95% | 1g |
$491.0 | 2025-04-16 | |
| Ambeed | A1179153-5g |
2-(4-Fluorophenyl)pent-4-yn-2-ol |
85014-07-9 | 95% | 5g |
$1476.0 | 2025-04-16 |
Benzenemethanol, 4-fluoro-a-methyl-a-2-propynyl- Suppliers
Benzenemethanol, 4-fluoro-a-methyl-a-2-propynyl- Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Benzenemethanol, 4-fluoro-a-methyl-a-2-propynyl-
Benzenemethanol, 4-Fluoro-α-Methyl-α-2-Propynyl (CAS No. 85014-07-9): A Comprehensive Overview
Benzenemethanol, 4-fluoro-α-methyl-α-2-propynyl (CAS No. 85014-07-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-fluoro-a-methyl-a-2-propynylbenzenemethanol, is characterized by its unique structural features, which include a fluoro-substituted benzene ring and a propynyl group. These features contribute to its potential applications in the development of novel therapeutic agents and as a key intermediate in synthetic chemistry.
The fluorine atom in the structure of 4-fluoro-a-methyl-a-2-propynylbenzenemethanol plays a crucial role in modulating its biological activity and pharmacokinetic properties. Fluorine is known for its ability to enhance the lipophilicity of molecules, improve metabolic stability, and alter binding affinities to target proteins. These properties make 4-fluoro-a-methyl-a-2-propynylbenzenemethanol an attractive candidate for the design of drugs with improved efficacy and reduced side effects.
Recent studies have explored the potential of 4-fluoro-a-methyl-a-2-propynylbenzenemethanol in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic activities. The propynyl group, in particular, has been found to enhance the compound's ability to interact with specific receptors involved in pain signaling pathways. This makes 4-fluoro-a-methyl-a-2-propynylbenzenemethanol a promising lead for the development of new analgesic agents.
In addition to its therapeutic potential, 4-fluoro-a-methyl-a-2-propynylbenzenemethanol has also been investigated for its use as a synthetic intermediate. The presence of the propynyl group provides a versatile handle for further functionalization, allowing chemists to introduce additional substituents or modify the existing structure to achieve desired biological activities. This flexibility is particularly valuable in the context of drug discovery, where the ability to rapidly generate and screen large libraries of compounds is essential.
The synthesis of 4-fluoro-a-methyl-a-2-propynylbenzenemethanol has been optimized using modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions and organocatalytic approaches. These methods have enabled the efficient and scalable production of this compound, making it more accessible for both academic research and industrial applications. For example, palladium-catalyzed Sonogashira coupling reactions have been successfully employed to introduce the propynyl group into the benzene ring, while fluorination reactions have been used to introduce the fluorine atom.
The physicochemical properties of 4-fluoro-a-methyl-a-2-propynylbenzenemethanol have been extensively characterized. It is a colorless liquid with a molecular weight of 166.19 g/mol and a boiling point of approximately 150°C at atmospheric pressure. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and acetone, but has limited solubility in water. These properties make it suitable for use in both solution-phase and solid-phase synthetic processes.
In terms of safety and handling, 4-fluoro-a-methyl-a-2-propynylbenzenemethanol should be stored under dry conditions and protected from light to prevent degradation. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles. While it is not classified as a hazardous material under current regulations, it is important to handle it with care due to its reactivity and potential for forming reactive intermediates during synthesis.
The future prospects for 4-fluoro-a-methyl-a-2-propynylbenzenemethanol are promising. Ongoing research is focused on optimizing its pharmacological properties through structure-activity relationship (SAR) studies and exploring its potential as a lead compound for new drug development. Additionally, efforts are being made to develop more efficient synthetic routes to produce this compound on a larger scale, which could facilitate its use in clinical trials and eventually lead to its commercialization as a therapeutic agent.
In conclusion, Benzenemethanol, 4-fluoro-α-methyl-α-2-propynyl (CAS No. 85014-07-9) represents an important molecule with significant potential in both medicinal chemistry and synthetic organic chemistry. Its unique structural features and versatile reactivity make it an attractive candidate for further investigation and development in various scientific and industrial applications.
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